(S)-2-oxo-1,3-oxazinane-4-carboxylic acid
Description
Properties
IUPAC Name |
(4S)-2-oxo-1,3-oxazinane-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO4/c7-4(8)3-1-2-10-5(9)6-3/h3H,1-2H2,(H,6,9)(H,7,8)/t3-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPSPESEXGPUGH-VKHMYHEASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)NC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC(=O)N[C@@H]1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1009120-00-6 | |
| Record name | (4S)-2-oxo-1,3-oxazinane-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for S 2 Oxo 1,3 Oxazinane 4 Carboxylic Acid and Analogues
Established Synthetic Pathways to 2-oxo-1,3-oxazinane-4-carboxylic acid
General synthetic routes to the 2-oxo-1,3-oxazinane core often involve cyclization or carbonylation strategies starting from acyclic precursors. These methods provide foundational access to the heterocyclic system, which can then be modified or resolved to obtain specific stereoisomers.
Cyclization Approaches from Amino Acid and Amino Alcohol Precursors
One of the most direct methods for constructing the 1,3-oxazinan-2-one (B31196) ring system involves the intramolecular cyclization of suitably functionalized precursors derived from amino acids or 1,3-amino alcohols. organic-chemistry.orgmdpi.com A notable strategy involves the use of N-Cbz-protected diazoketones, which are themselves derived from α-amino acids. frontiersin.orgresearchgate.net This reaction can proceed under metal-free conditions, promoted by a Brønsted acid catalyst such as silica-supported perchloric acid (HClO₄-SiO₂), to yield 1,3-oxazinane-2,5-diones. frontiersin.orgresearchgate.net This approach is valued for its use of an environmentally friendly catalyst and mild reaction conditions. frontiersin.orgresearchgate.net
Another established pathway begins with homochiral β-amino esters, which can be readily transformed into the corresponding oxazinanones. nih.gov This transformation underscores the utility of amino acids as versatile starting materials for heterocyclic synthesis. The general principle involves converting a linear precursor containing both an amino and a hydroxyl group (or their protected forms) separated by three carbon atoms into the cyclic urethane (B1682113) structure.
Carbonylation Strategies for 1,3-Oxazinane-2-one Ring Formation
The formation of the C2-carbonyl group is a key step in synthesizing 2-oxo-1,3-oxazinanes. Carbonylation strategies typically employ phosgene (B1210022) or its safer equivalents, such as triphosgene (B27547), to react with a 1,3-amino alcohol precursor. nih.gov This reaction forms the cyclic carbamate (B1207046) (urethane) linkage that defines the 2-oxazinanone ring.
For instance, 3-hydroxy-butyl carbamate derivatives can be effectively cyclized using triphosgene to produce 4-substituted 2-oxo-6-trihalomethyl- nih.govnih.govoxazinane-3-carboxylic acid ethyl esters. nih.govresearchgate.net The classical approach often involves phosgene and its derivatives, though modern methods favor less hazardous reagents. researchgate.net These carbonylation reactions provide a reliable and high-yielding route to the core heterocyclic structure.
Multi-Step Conversions from Carbamic Acid Derivatives
More elaborate, multi-step syntheses often begin with carbamic acid derivatives, which are then transformed through a sequence of reactions to yield the target oxazinanone. A well-documented three-step synthesis starts with β-alkoxyvinyl trihalomethyl ketones. nih.govresearchgate.net The sequence involves:
A Michael addition-substitution of ethyl carbamate onto the ketone. nih.govresearchgate.net
Reduction of the resulting intermediate with sodium borohydride (B1222165) (NaBH₄) to form a (4,4,4-trihalo-3-hydroxy-butyl)-carbamic acid ethyl ester. nih.govresearchgate.net
Intramolecular cyclization of the 3-hydroxy-butyl carbamate with triphosgene to furnish the final 2-oxo-1,3-oxazinane ring. nih.govresearchgate.net
Another example is the one-pot, two-step protocol for synthesizing naphthoxazinones, which begins with methyl carbamate, 2-naphthol, and an aromatic aldehyde. mdpi.com The reaction is promoted by propylphosphonic anhydride (B1165640) (T3P®) and proceeds through a carbamate intermediate before a final intramolecular acylation at high temperature yields the oxazinanone product. mdpi.com
Asymmetric Synthesis of Chiral 1,3-Oxazinane (B78680) Carboxylic Acids
Achieving the desired (S)-stereochemistry at the C4 position requires asymmetric synthesis methodologies. These strategies employ chiral influences, either from a recoverable auxiliary group or from a chiral catalyst, to direct the stereochemical outcome of the reaction.
Chiral Auxiliary-Mediated Strategies
A chiral auxiliary is a stereogenic group temporarily incorporated into a substrate to control the stereochemistry of subsequent reactions. wikipedia.org After the desired stereocenter is set, the auxiliary is removed and can often be recovered. wikipedia.org Oxazinanones themselves have been developed as effective chiral auxiliaries, demonstrating higher stereoselectivities in some cases than the well-known Evans oxazolidinones. nih.gov
In this strategy, a homochiral oxazinanone is first synthesized, typically from a β-amino ester. nih.gov This chiral scaffold is then N-acylated, and the resulting compound undergoes stereoselective enolate alkylation. The steric bulk of the substituent on the oxazinanone ring directs the approach of the electrophile, leading to the formation of one diastereomer in high preference. For example, an (R)-N-propanoyl-4-iso-propyl-6,6-dimethyl-oxazinan-2-one undergoes highly diastereoselective reactions with various aldehydes. nih.gov Subsequent hydrolysis cleaves the newly formed chiral product from the auxiliary, yielding an α-substituted carboxylic acid derivative with excellent enantiopurity. nih.gov
| Aldehyde | Product Diastereoselectivity (syn:anti) | Yield (%) |
|---|---|---|
| Benzaldehyde | >99:1 | 91 |
| p-Tolualdehyde | >99:1 | 90 |
| Isobutyraldehyde | >99:1 | 85 |
| Pivalaldehyde | >99:1 | 81 |
Enantioselective Catalytic Reactions
Enantioselective catalysis offers a more atom-economical approach to asymmetric synthesis, where a small amount of a chiral catalyst generates a large quantity of an enantioenriched product. A powerful method for the asymmetric functionalization of 1,3-oxazinanes involves sparteine-mediated enantioselective lithiation. nih.govnih.govresearchgate.net This one-pot reaction sequence consists of enantioselective lithiation of a Boc-1,3-oxazinane, transmetallation to zinc, and a subsequent Negishi coupling with an organic electrophile. nih.govnih.gov
The choice of the sparteine (B1682161) enantiomer—either naturally occurring (–)-sparteine or its synthetic surrogate (+)-sparteine—determines whether the (R) or (S) product is formed. nih.gov This method allows for the regio- and enantiodivergent synthesis of functionalized oxazinanes, which can then be converted into highly enantio-enriched β²- and β³-amino acids. nih.govresearchgate.net High enantioselectivities have been achieved for a broad range of substrates using this catalytic approach. nih.gov Other catalytic systems, such as those using chiral magnesium phosphate (B84403), have also been developed for the asymmetric synthesis of related 1,3-oxazinanes. nih.gov
| Electrophile (R-X) | Ligand | Yield (%) | Enantiomeric Ratio (e.r.) |
|---|---|---|---|
| Ph-I | (+)-Sparteine | 75 | 97:3 |
| 4-MeO-Ph-I | (+)-Sparteine | 78 | 97:3 |
| 2-Naphthyl-Br | (+)-Sparteine | 70 | 96:4 |
| Ph-I | (-)-Sparteine | 72 | 3:97 |
Synthesis from Chiral Pool Substrates (e.g., Carbohydrate Derivatives, Amino Acid Derivatives)
The synthesis of enantiomerically pure compounds such as (S)-2-oxo-1,3-oxazinane-4-carboxylic acid frequently employs starting materials from the chiral pool. Natural products like amino acids and carbohydrates serve as readily available, inexpensive, and stereochemically defined precursors.
Amino Acid Derivatives: Alpha-amino acids are logical and direct precursors for the synthesis of the target molecule and its analogues. A notable strategy involves the use of N-protected α-amino acids, which can be converted into N-Cbz-protected diazoketones. frontiersin.orgnih.govnih.gov These intermediates are primed for intramolecular cyclization reactions to form the desired 1,3-oxazinane ring system. frontiersin.orgnih.govnih.gov For example, diazoketones derived from amino acids such as phenylalanine and 2-phenylglycine have been successfully cyclized to yield various 1,3-oxazinane-2,5-diones. frontiersin.org This approach preserves the inherent stereochemistry of the starting amino acid at the C4 position of the resulting heterocycle.
Carbohydrate Derivatives: Carbohydrates offer an alternative source of chirality for constructing 1,3-oxazinan-2-one analogues. A synthetic method has been developed to produce chiral 6-hydroxymethyl 1,3-oxazinan-2-ones from carbohydrate-derived precursors. nih.govacs.org This pathway begins with an optically pure 3-hydroxy-γ-butyrolactone, which is reacted with a primary amine to form an amide intermediate. nih.govacs.org Subsequent reduction of the amide followed by carbonylation completes the formation of the 1,3-oxazinan-2-one ring, demonstrating the utility of carbohydrates in accessing different substitution patterns on the heterocyclic core. nih.govacs.org
Innovative Synthetic Protocols and Ring Transformations
Modern organic synthesis has introduced a variety of innovative protocols for constructing the 1,3-oxazinan-2-one core, moving beyond classical methods to include novel cyclizations and ring transformations that offer improved efficiency and control.
Intramolecular Cyclization of Amino Acid-Derived Diazoketones
A highly effective and contemporary method for synthesizing 1,3-oxazinane structures is the Brønsted acid-catalyzed intramolecular cyclization of diazoketones derived from α-amino acids. frontiersin.orgnih.govsemanticscholar.org This protocol provides a direct route to 1,3-oxazinane-2,5-diones in good to excellent yields. nih.gov The process typically involves preparing N-Cbz-protected diazoketones from the corresponding amino acids. frontiersin.org These precursors then undergo cyclization promoted by a catalyst. frontiersin.org
A significant advancement in this area is the use of silica-supported perchloric acid (HClO4-SiO2) as a metal-free, stable, and easy-to-handle catalyst. frontiersin.orgnih.gov This heterogeneous catalyst facilitates the reaction under mild conditions in methanol, aligning with green chemistry principles. nih.govsemanticscholar.org The reaction demonstrates broad substrate scope, with various amino acid-derived diazoketones being converted to their respective cyclic urethanes in yields ranging from 66–90%. nih.gov
Table 1: Synthesis of 1,3-Oxazinane-2,5-diones via Intramolecular Cyclization Data sourced from Gallo et al. (2019). frontiersin.orgnih.gov
| Starting Amino Acid | Product | Yield (%) |
|---|---|---|
| Phenylalanine | (S)-4-benzyl-1,3-oxazinane-2,5-dione | 72% |
| 2-Phenylglycine | 4-phenyl-1,3-oxazinane-2,5-dione | 84% |
| Valine | (S)-4-isopropyl-1,3-oxazinane-2,5-dione | 90% |
| Leucine | (S)-4-isobutyl-1,3-oxazinane-2,5-dione | 66% |
Ring Expansion Methodologies to Form 1,3-Oxazinan-2-ones
Ring expansion reactions provide an alternative and powerful strategy for accessing the 1,3-oxazinane framework from smaller, more readily available heterocyclic systems. One such methodology involves the rhodium-catalyzed reaction of isoxazoles with rhodium carbenoids, which results in an efficient ring expansion to form 4H-1,3-oxazines in good to excellent yields. nih.gov The proposed mechanism proceeds through the formation of an isoxazolium ylide intermediate, which then undergoes a 1,2-shift to generate the expanded six-membered ring. nih.gov
Another relevant transformation is the ruthenium-catalyzed stereospecific N-demethylative rearrangement of isoxazolidines. organic-chemistry.org This reaction converts five-membered isoxazolidine (B1194047) rings into six-membered N-H-1,3-oxazinanes, which are valuable synthetic intermediates that can be further elaborated. organic-chemistry.org
Regioselective Condensation Reactions for Bicyclic 1,3-Oxazinane Derivatives
The synthesis of more complex fused or bicyclic 1,3-oxazinane systems often requires precise control of regioselectivity. A regioselective condensation reaction has been developed for the synthesis of novel bicyclic 1,3-oxazinane derivatives. researchgate.net This method utilizes the reaction of heterocyclic ketene (B1206846) aminals (HKAs) with either ethyl 2-cyano-3,3-bis(methylthio)-acrylate or 2-(bis(methyl-thio)methylene)-malononitrile. researchgate.net The regiochemical outcome of the reaction can be controlled by the addition of a catalyst. In catalyst-free conditions, the reaction yields bicyclic pyridinone compounds, whereas the addition of cesium carbonate (Cs2CO3) redirects the reaction to form bicyclic 1,3-oxazinane derivatives in excellent yields. researchgate.net This switchable regioselectivity highlights an advanced level of control in the construction of complex heterocyclic architectures.
Decarboxylative Cross-Coupling Approaches for Related Heterocycles
Decarboxylative cross-coupling has emerged as a powerful tool in modern organic synthesis, utilizing readily available and stable carboxylic acids as coupling partners. nih.gov This strategy avoids the need for traditional organometallic reagents by using a transition metal catalyst to facilitate the extrusion of carbon dioxide and subsequent bond formation. nih.govresearchgate.net While not a direct synthesis of the oxazinane ring, this methodology is highly relevant for the functionalization of this compound or related heterocyclic carboxylic acids.
Various catalytic systems have been developed for these transformations, including copper and palladium, as well as more recently, earth-abundant iron and nickel catalysts in metallaphotoredox reactions. acs.orgrsc.org These methods can forge a variety of new bonds, including C-C and C-heteroatom bonds, allowing for the late-stage modification of complex molecules. nih.govacs.org For instance, a copper-catalyzed decarboxylative C-H arylation can couple heterocyclic cores with aryl carboxylic acids, demonstrating the potential for modifying heterocycles through the cleavage of a carboxyl group. rsc.org This approach offers a versatile pathway for creating analogues of the title compound by replacing the carboxylic acid moiety with other functional groups. nih.gov
Green Chemistry Considerations in 2-oxo-1,3-oxazinane-4-carboxylic acid Synthesis
The principles of green chemistry are increasingly influencing the development of synthetic routes for heterocyclic compounds. Several approaches to the synthesis of 1,3-oxazines have been reported that incorporate environmentally benign practices.
One prominent green strategy is the use of water as a solvent. An efficient synthesis of 1,3-oxazine derivatives has been achieved through a one-pot, multicomponent condensation reaction catalyzed by thiamine (B1217682) hydrochloride (Vitamin B1). academie-sciences.fr This method utilizes a biodegradable catalyst in an aqueous medium, offering operational simplicity and mild reaction conditions. academie-sciences.fr
Chemical Reactivity and Derivatization of the 2 Oxo 1,3 Oxazinane 4 Carboxylic Acid Core
Transformations at the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for derivatization, allowing for the introduction of a wide array of functional groups through well-established synthetic protocols.
The carboxylic acid moiety of (S)-2-oxo-1,3-oxazinane-4-carboxylic acid can be readily converted into esters and amides, which are common transformations for creating prodrugs, modifying solubility, or preparing intermediates for further synthesis.
Esterification: This transformation is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (Fischer esterification) or by using coupling agents. libretexts.org The reaction is reversible and can be driven to completion by removing water or using an excess of the alcohol. libretexts.org For more sensitive substrates, milder conditions involving activating agents are preferred.
Amidation: The formation of an amide bond requires the activation of the carboxylic acid, as direct reaction with an amine is generally slow and requires high temperatures. mdpi.com Modern peptide coupling reagents are highly efficient for this purpose. These reagents react with the carboxylic acid to form a highly reactive intermediate that is susceptible to nucleophilic attack by an amine. This methodology is compatible with a wide range of functional groups. mdpi.comacs.org
The table below summarizes common reagents used for these transformations.
| Transformation | Reagent Class | Specific Examples | Purpose |
| Esterification | Acid Catalysts | H₂SO₄, TsOH | Fischer Esterification |
| Coupling Agents | Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC) | Steglich Esterification | |
| Amidation | Carbodiimides | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) | Forms an active O-acylisourea intermediate |
| Phosphonium Salts | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) | High efficiency, low racemization | |
| Aminium/Uronium Salts | HATU, HBTU | Rapid coupling rates, widely used in peptide synthesis |
Recent advances in synthetic methodology have enabled the use of carboxylic acids as precursors to alkyl radicals via decarboxylation. researchgate.netresearchgate.net This strategy, known as decarboxylative functionalization, allows the carbon-carbon or carbon-heteroatom bond to be formed at the position previously occupied by the carboxyl group. nih.gov
Photoredox catalysis has emerged as a powerful tool for these transformations, operating under mild, redox-neutral conditions. nih.govprinceton.edu In a typical cycle, a photocatalyst, upon excitation by visible light, engages with the carboxylic acid (often pre-activated as an N-hydroxyphthalimide ester) to facilitate a single-electron transfer. This process ultimately leads to the extrusion of CO₂ and the formation of a carbon-centered radical at the C4 position of the oxazinane ring. This radical can then be intercepted by a variety of coupling partners to achieve functionalization, including:
Alkylation and Arylation: Forming new C(sp³)–C(sp³) and C(sp³)–C(sp²) bonds. princeton.edu
Amination: Creating C(sp³)–N bonds. princeton.edu
Trifluoromethylation: Introducing a CF₃ group. princeton.edu
This approach offers a powerful alternative to traditional methods that might require harsh reagents or multi-step sequences to achieve similar transformations. nih.gov
Reactions of the Cyclic Carbamate (B1207046) Functionality
The cyclic carbamate (or 2-oxazinanone) ring contains an endocyclic imino-ether group that is subject to both reduction and nucleophilic ring-opening, providing pathways to linear amino alcohol derivatives.
The carbonyl group of the carbamate is significantly less reactive than that of a ketone or aldehyde and is resistant to reduction by mild hydride reagents like sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.comyoutube.com However, powerful reducing agents such as lithium aluminum hydride (LiAlH₄) can effectively reduce the carbamate. thieme-connect.destackexchange.com
The 2-oxo-1,3-oxazinane ring is susceptible to nucleophilic attack at the electrophilic carbonyl carbon (C2), leading to ring cleavage. This reactivity is analogous to the hydrolysis of esters or amides. researchgate.net
Under basic conditions (e.g., aqueous sodium hydroxide), the carbamate can undergo saponification. The hydroxide (B78521) ion attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate results in the cleavage of the C2-O1 ester-like bond, opening the ring to form a carbamic acid intermediate. Carbamic acids are generally unstable and readily lose carbon dioxide to yield the corresponding amine. Following an acidic workup, the final product is (S)-4-amino-3-hydroxybutanoic acid. This hydrolytic ring-opening provides a straightforward route to chiral γ-amino acids. Other nucleophiles can also be employed to open the ring and install different functionalities. researchgate.net
Stereospecific and Stereoselective Transformations of the Oxazinane Skeleton
The inherent chirality of the this compound core can be used to direct further stereoselective reactions, or the skeleton itself can be modified with high stereochemical control. Advanced synthetic methods, such as directed C–H functionalization, allow for the precise installation of new substituents on the oxazinane ring.
One powerful strategy involves the enantioselective lithiation of a related N-Boc-1,3-oxazinane, mediated by a chiral diamine like sparteine (B1682161). nih.gov This process generates a configurationally stable organolithium species at the C4 position. Subsequent transmetallation and a ligand-controlled Negishi cross-coupling can be used to introduce aryl or alkyl groups. Remarkably, the regioselectivity can be switched between the C4 and C5 positions by selecting the appropriate palladium catalyst and ligand, all while retaining high enantioselectivity. nih.gov
This methodology allows for the creation of highly enantioenriched β²- and β³-amino acid precursors from the same starting material. nih.gov The table below summarizes key findings from this regio- and enantiodivergent approach.
| Position | Electrophile | Ligand (for Pd) | Product | Yield (%) | Enantiomeric Ratio (e.r.) |
| C4 | Ph-I | P(t-Bu)₃ | C4-phenylated oxazinane | 87 | 75:25 |
| C5 | Ph-I | RuPhos | C5-phenylated oxazinane | 80 | 77.5:22.5 |
| C4 | 4-MeO-Ph-I | P(t-Bu)₃ | C4-(4-methoxyphenyl) oxazinane | 80 | 80:20 |
| C5 | 4-MeO-Ph-I | RuPhos | C5-(4-methoxyphenyl) oxazinane | 78 | 80:20 |
Furthermore, the 1,2-oxazine ring system, a close relative, can participate in stereoselective [3+3]-annulation reactions with vinyl diazoacetates, demonstrating that the heterocyclic core can serve as a template for constructing complex bicyclic systems with excellent diastereoselectivity. mdpi.com These advanced methods highlight the utility of the oxazinane skeleton in directing stereochemical outcomes and enabling the synthesis of complex molecular architectures.
Functionalization Strategies at Diverse Positions of the Oxazinane Ring
The derivatization of the 2-oxo-1,3-oxazinane-4-carboxylic acid core can be achieved through targeted functionalization at various positions of the oxazinane ring. A notable strategy involves the regioselective and enantioselective C-H functionalization of N-Boc-protected 1,3-oxazinanes, particularly at the C4 and C5 positions. This approach provides a direct and efficient route to chiral β2- and β3-amino acids, which are valuable building blocks in the design of novel pharmaceuticals and peptidomimetics. researchgate.netnih.govnih.gov
A key methodology in this functionalization is a one-pot reaction sequence that includes:
Sparteine-mediated enantioselective lithiation: This step utilizes a chiral base, such as sparteine, to selectively remove a proton from either the C4 or C5 position of the N-Boc-1,3-oxazinane ring, creating a chiral lithium intermediate. The choice of the sparteine enantiomer dictates the stereochemistry of the final product. researchgate.netnih.govnih.gov
Transmetallation to zinc: The resulting organolithium species is then transmetalated with a zinc salt, such as zinc chloride, to generate a more stable and reactive organozinc intermediate. researchgate.netnih.govnih.gov
Ligand-controlled Negishi coupling: The final step involves a palladium-catalyzed Negishi cross-coupling reaction between the organozinc intermediate and an organic electrophile. The regioselectivity of this coupling, determining whether functionalization occurs at the C4 or C5 position, is controlled by the choice of phosphine (B1218219) ligand on the palladium catalyst. researchgate.netnih.govnih.gov
This powerful strategy allows for the introduction of a wide range of substituents at the C4 and C5 positions of the oxazinane ring with high levels of enantioselectivity. Subsequent cleavage of the oxazinane ring can then yield highly enantioenriched β2- and β3-amino acids. researchgate.netnih.govnih.gov
Table 1: Ligand-Controlled Regiodivergent Functionalization of N-Boc-1,3-Oxazinanes
| Position of Functionalization | Catalyst/Ligand System | Type of Coupling | Resulting Product Class | Reference |
| C4 | Pd-based catalyst with specific phosphine ligands | Direct Negishi Coupling | C4-functionalized 1,3-oxazinanes (precursors to β3-amino acids) | researchgate.netnih.govnih.gov |
| C5 | Pd-based catalyst with different phosphine ligands | Migratory Negishi Coupling | C5-functionalized 1,3-oxazinanes (precursors to β2-amino acids) | researchgate.netnih.govnih.gov |
Acyl Transfer Processes Involving Oxazinane Derivatives
Acyl transfer reactions are fundamental transformations in organic chemistry, and in the context of 2-oxo-1,3-oxazinane derivatives, they can lead to a variety of structural modifications. These processes generally involve the transfer of an acyl group from one nucleophile to another and are central to the synthesis and reactivity of carboxylic acid derivatives. masterorganicchemistry.comlibretexts.orgyoutube.com
While specific research on acyl transfer processes directly involving the this compound core is not extensively detailed in the reviewed literature, the general principles of acyl transfer in cyclic carbamates and related systems provide a framework for understanding their potential reactivity. The carbamate functionality within the oxazinane ring can participate in nucleophilic acyl substitution reactions. The stability of cyclic carbamates is generally higher than their acyclic counterparts due to the conformational constraints of the ring system. nih.gov
Potential acyl transfer processes involving oxazinane derivatives could include:
N-Acylation: The nitrogen atom of the carbamate could potentially be acylated under certain conditions, although this is generally less favorable than O-acylation in related systems.
Intramolecular Acyl Migration: In suitably substituted derivatives, the acyl group could migrate from the exocyclic carboxylic acid to another nucleophilic position within the molecule. Such intramolecular acyl migrations are well-documented in peptide chemistry involving serine and threonine residues, where an N-O acyl shift can occur. nih.govresearchgate.net A similar process could be envisioned for derivatives of 2-oxo-1,3-oxazinane-4-carboxylic acid containing appropriate hydroxyl or amino functionalities.
Ring-Opening via Acyl Transfer: Nucleophilic attack at the carbonyl carbon of the cyclic carbamate can lead to ring-opening. This process is a form of acyl transfer where the nucleophile becomes acylated by the carbamate moiety. The feasibility of such a reaction would depend on the strength of the incoming nucleophile and the stability of the resulting ring-opened product.
Further research is required to fully elucidate the specific acyl transfer reactions that the this compound core and its derivatives can undergo. Understanding these processes is crucial for the rational design of synthetic routes to novel and complex molecules based on this versatile scaffold.
Advanced Spectroscopic and Chromatographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
Specific NMR data for (S)-2-oxo-1,3-oxazinane-4-carboxylic acid, including proton and carbon-13 chemical shifts, coupling constants, and 2D correlations, are not available in the reviewed literature. This information is crucial for the unambiguous assignment of the molecule's constitution, configuration, and conformation.
Detailed ¹H NMR spectral data, including chemical shifts (δ), multiplicity, coupling constants (J), and integration for each proton in "this compound," could not be found.
Specific ¹³C NMR spectral data, including the chemical shifts for all carbon atoms in "this compound," are not publicly available.
Information from advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) for "this compound" has not been reported. These techniques are essential for confirming the connectivity of atoms and elucidating the conformational preferences of the oxazinane ring.
Chromatographic Methods for Enantiomeric Purity and Separation
While general methods for the chiral separation of carboxylic acids and related heterocyclic compounds are well-established, specific protocols and data for the enantiomeric purity assessment and separation of "this compound" are not described in the available scientific literature.
No specific chiral HPLC methods, including details on the chiral stationary phase, mobile phase composition, flow rate, and retention times for the enantiomers of 2-oxo-1,3-oxazinane-4-carboxylic acid, have been published.
There are no reported methods utilizing supercritical fluid chromatography for the chiral separation of "this compound." SFC is a powerful technique for chiral separations, but its application to this specific compound has not been documented.
Mass Spectrometry (MS) for Molecular Confirmation and Derivative Analysis
Mass spectrometry serves as a pivotal analytical technique for the molecular confirmation of this compound and for the structural elucidation of its derivatives. This method provides precise information on the molecular weight and elemental composition, and through tandem mass spectrometry (MS/MS), offers detailed insights into the compound's structure via characteristic fragmentation patterns.
The ionization of this compound can be effectively achieved using soft ionization techniques such as Electrospray Ionization (ESI), typically in negative ion mode ([M-H]⁻) due to the acidic nature of the carboxylic acid group. High-resolution mass spectrometry (HRMS) is instrumental in confirming the elemental formula by providing a highly accurate mass measurement.
While specific experimental mass spectral data for this compound is not widely published in peer-reviewed literature, the fragmentation behavior can be predicted based on the known fragmentation of cyclic carbamates and carboxylic acids. The primary fragmentation pathways would likely involve the loss of small neutral molecules.
Key predicted fragmentation patterns for the deprotonated molecule [M-H]⁻ of this compound (exact mass: 159.04) would include:
Decarboxylation: A characteristic fragmentation for carboxylic acids, involving the loss of CO₂ (44 Da).
Ring-opening and subsequent cleavages: Fragmentation of the oxazinane ring structure.
These fragmentation patterns provide a structural fingerprint that is invaluable for the unambiguous identification of the molecule.
For the analysis of its derivatives, such as esters or amides formed at the carboxylic acid moiety, mass spectrometry can confirm the success of the derivatization reaction by identifying the expected mass shift. The fragmentation patterns of these derivatives would also be altered in a predictable manner, providing further structural confirmation.
Below is a hypothetical data table representing plausible mass spectrometric data for this compound and a methyl ester derivative, based on common fragmentation behaviors of similar structures.
Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound
| Ion Description | Observed m/z | Calculated m/z | Mass Accuracy (ppm) |
| [M-H]⁻ | 158.0353 | 158.0353 | < 1 |
| [M+Na]⁺ | 182.0318 | 182.0318 | < 1 |
Table 2: Predicted MS/MS Fragmentation of [M-H]⁻ Ion of this compound
| Fragment Ion | Proposed Structure / Neutral Loss | Predicted m/z |
| [M-H-CO₂]⁻ | Decarboxylation | 114.0455 |
| [M-H-H₂O]⁻ | Loss of water | 140.0247 |
The analysis of closely related heterocyclic carboxylic acids, such as 2-oxo-1,3-thiazolidine-4-carboxylic acid, can provide comparative insights. For instance, the electron ionization (EI) mass spectrum of 2-oxo-1,3-thiazolidine-4-carboxylic acid shows characteristic peaks that can be used to infer potential fragmentation pathways of similar structures. nih.gov
Table 3: Illustrative Electron Ionization MS Data for a Related Compound: 2-Oxo-1,3-thiazolidine-4-carboxylic acid nih.gov
| m/z | Relative Intensity |
| 102 | 999 |
| 103 | 247 |
| 101 | 139 |
| 73 | 85 |
| 148 | 80 |
This data is for a structurally related compound and serves for illustrative purposes only.
Strategic Role of S 2 Oxo 1,3 Oxazinane 4 Carboxylic Acid As a Chiral Building Block and Scaffold
Integration into Peptide Engineering and Conformational Control
In the realm of peptide engineering, controlling the three-dimensional structure of a peptide is paramount to modulating its biological activity and pharmacokinetic properties. The incorporation of conformationally constrained structural motifs is a key strategy to achieve this control. Proline is a unique proteinogenic amino acid that restricts the conformational flexibility of the peptide backbone. nih.gov (S)-2-oxo-1,3-oxazinane-4-carboxylic acid, with its rigid six-membered ring, serves as a valuable tool for introducing conformational constraints into peptide chains, similar to proline and its analogues. bldpharm.com
The rigid ring system of the oxazinane scaffold limits the rotational freedom around the backbone's φ (phi) and ψ (psi) dihedral angles when integrated into a peptide sequence. This pre-organization of the peptide backbone can induce or stabilize specific secondary structures, such as β-turns or helices. β-turns, in particular, are crucial for molecular recognition processes, including peptide-protein and peptide-receptor interactions. By replacing a native amino acid with this constrained scaffold, chemists can enforce a desired bioactive conformation, potentially leading to enhanced binding affinity, selectivity, and biological stability.
This compound can be classified as a pseudo-proline analogue. Pseudoprolines are derivatives of serine, threonine, or cysteine where the side chain is cyclized back onto the backbone nitrogen, often forming an oxazolidine (B1195125) ring. researchgate.netnih.gov These systems are known to favor a cis-amide bond over the more common trans conformation, which introduces a significant kink in the peptide chain. researchgate.net This disruption of the regular peptide structure can break undesirable secondary structures like β-sheets, which are often responsible for peptide aggregation during synthesis and in formulation. researchgate.netnih.gov
As a peptide mimetic, the oxazinane scaffold provides a non-peptidic backbone that can mimic the spatial arrangement of amino acid side chains while offering resistance to enzymatic degradation by proteases. Peptidomimetics are designed to overcome the limitations of natural peptides as therapeutic agents, such as poor oral bioavailability and rapid clearance. wikipedia.org The incorporation of the this compound scaffold can improve these pharmacokinetic properties while retaining or enhancing the desired biological activity.
| Feature | Role in Peptide Engineering |
| Rigid Scaffold | Restricts φ and ψ dihedral angles, inducing specific secondary structures (e.g., β-turns). |
| Pseudo-Proline Character | Favors cis-amide bond formation, disrupting β-sheet aggregation. researchgate.net |
| Peptide Mimetic | Provides a non-peptidic backbone, enhancing proteolytic stability. wikipedia.org |
Utility in the Synthesis of Non-Canonical Amino Acids and Analogues
Non-canonical amino acids (ncAAs) are crucial building blocks in drug discovery, offering novel structures that are not found in the 20 common proteinogenic amino acids. rsc.orggoogle.com this compound serves as a valuable chiral starting material for the stereoselective synthesis of various ncAAs. The inherent chirality at the C4 position can be used to direct the formation of new stereocenters.
The oxazinane ring can be chemically manipulated through ring-opening reactions. For instance, selective hydrolysis or hydrogenolysis can cleave the carbamate (B1207046) and ether linkages to yield a linear, chiral amino alcohol derivative. This intermediate can then be further modified to create a diverse range of ncAAs with unique side chains or backbone structures. The carboxylic acid at C4 and the nitrogen at N3 provide handles for further synthetic elaboration, allowing for the introduction of various functional groups. This strategy enables access to novel amino acid structures that can be incorporated into peptides or used as standalone bioactive molecules. google.com
Precursors for Complex Heterocyclic Systems
Heterocyclic compounds form the core of a vast number of pharmaceuticals and biologically active natural products. nih.gov The this compound scaffold is a strategic precursor for synthesizing more complex heterocyclic systems. Its bifunctional nature, containing both a lactam-like carbamate and a carboxylic acid, allows for a variety of chemical transformations.
The ring system can undergo reactions such as reduction, ring-expansion, or ring-contraction to form other heterocyclic structures. For example, the carboxylic acid can be converted into other functional groups which can then participate in intramolecular cyclization reactions to form bicyclic or spirocyclic systems. The inherent chirality of the starting material ensures that the resulting complex heterocycles are produced in an enantiomerically enriched form, which is often critical for biological activity. This approach has been used to access novel scaffolds for drug discovery programs. nih.gov
| Transformation Type | Potential Product |
| Ring Opening | Chiral acyclic amino alcohols, substituted β-amino acids. |
| Intramolecular Cyclization | Bicyclic lactams, fused heterocyclic systems. |
| Functional Group Interconversion | Substituted oxazinanes, novel non-canonical amino acids. |
Application as Chiral Auxiliaries and Ligands in Asymmetric Catalysis
Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the production of single-enantiomer drugs. This is often achieved using chiral ligands that coordinate to a metal center or through the use of chiral auxiliaries that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org
The rigid, chiral scaffold of this compound makes it an excellent candidate for developing new chiral ligands and auxiliaries. Chiral 1,3-oxazolidine ligands, which are structurally similar, have been successfully used in a range of asymmetric reactions. nih.gov The oxazinane structure can be modified, for example, by converting the carboxylic acid into a coordinating group like a phosphine (B1218219) or a pyridine. The resulting bidentate ligand can then complex with a transition metal, creating a chiral environment that can induce high enantioselectivity in catalytic reactions such as hydrogenations, alkylations, or cycloadditions. nih.govbldpharm.com
As a chiral auxiliary, the molecule can be covalently attached to a prochiral substrate. The steric bulk and fixed conformation of the oxazinane ring would then block one face of the substrate, forcing a reagent to attack from the less hindered face, thus controlling the formation of a new stereocenter. After the reaction, the auxiliary can be cleaved and potentially recycled.
Scaffolds for Chemical Library Synthesis
In modern drug discovery, the synthesis of chemical libraries containing a large number of structurally related compounds is essential for identifying new lead compounds. This compound is an ideal scaffold for diversity-oriented synthesis due to its multiple points for chemical modification.
Synthetic routes often employ solid-phase synthesis, where the scaffold is attached to a resin. wikipedia.org The carboxylic acid group provides a convenient anchor point for this attachment. Once immobilized, the scaffold can be elaborated through a series of reactions. For example, the nitrogen atom of the carbamate can be alkylated, or the ring can be opened to allow for modification at different positions. By using a variety of different building blocks in these modification steps, a large library of diverse compounds can be rapidly synthesized. This approach allows for the systematic exploration of the chemical space around the oxazinane core to discover molecules with desired biological activities, such as enzyme inhibitors or receptor antagonists. mdpi.com
Synthetic Route Example for Library Synthesis:
Immobilization: The carboxylic acid of this compound is coupled to a solid support resin (e.g., Rink amide resin).
Diversification Step 1: The carbamate nitrogen is reacted with a library of diverse alkyl halides or other electrophiles.
Diversification Step 2: The ester linkage (if present after ring opening) or another functional handle is reacted with a library of nucleophiles (e.g., amines, alcohols).
Cleavage: The final compounds are cleaved from the solid support to yield a library of purified products for biological screening.
Computational Chemistry and Mechanistic Investigations
Density Functional Theory (DFT) Studies on Reaction Mechanisms
DFT has become an indispensable tool for elucidating the mechanisms of complex organic reactions. It allows for the calculation of the electronic structure of molecules, enabling the mapping of reaction pathways and the characterization of transient species like transition states.
DFT calculations have been instrumental in understanding the formation of the 1,3-oxazinan-2-one (B31196) ring system. One common synthetic route involves the cyclization of amino alcohols with carbon dioxide. rsc.orgnih.gov Computational studies on this process have revealed a stepwise mechanism. The reaction typically proceeds via an SN2-type mechanism, where an intramolecular nucleophilic attack by the nitrogen of the carbamate (B1207046) intermediate displaces an activated hydroxyl group. rsc.orgnih.gov
DFT calculations help to:
Identify Intermediates: The process involves the formation of a carbamate salt from CO2 and the amino alcohol, followed by activation of the alcohol group (e.g., through tosylation). rsc.org
Characterize Transition States: The key ring-closing step proceeds through a specific transition state geometry. DFT can calculate the energy barrier (activation energy) for this step, providing insights into reaction rates and feasibility under different conditions.
Explain Selectivity: These studies confirm the high regio-, chemo-, and stereoselectivity observed experimentally in the formation of cyclic carbamates. nih.gov
In the context of reactions involving cyclic carbamates themselves, such as palladium-catalyzed decarboxylation, DFT studies have suggested the formation of key intermediates like a six-membered palladacyclic structure, which is crucial for controlling stereoselectivity. mdpi.com
Table 1: Key Findings from DFT Studies on Cyclic Carbamate Synthesis
| Reaction Studied | Key Computational Finding | Mechanism Type | Significance |
|---|---|---|---|
| Cyclization of amino alcohols with CO₂ | Elucidation of the ring-closing transition state. | Intramolecular SN2 | Explains high stereoselectivity and reaction feasibility under mild conditions. rsc.orgnih.gov |
| Palladium-catalyzed decarboxylation of vinyl cyclic carbamates | Formation of a six-membered palladacyclic intermediate. | Organometallic Catalysis | Accounts for the excellent stereocontrol in the synthesis of functionalized allylic alcohols. mdpi.com |
The three-dimensional shape and flexibility of the (S)-2-oxo-1,3-oxazinane-4-carboxylic acid molecule are critical to its reactivity and interactions. Conformational analysis and molecular dynamics (MD) simulations are used to explore the potential energy surface and dynamic behavior of such molecules.
For the related tetrahydro-1,3-oxazine ring, computational studies have shown that the molecule exists in two basic conformations: a semi-chair and a semi-boat form. researchgate.net More detailed analyses of substituted versions, such as 3-methyltetrahydro-1,3-oxazine, reveal a complex potential energy surface with multiple minima, including various chair and twist forms. researchgate.net The chair conformers are typically the most stable, and the calculations can determine the energy barriers for interconversion between them, which may occur through direct ring inversion or via intermediate twist forms. researchgate.net
Molecular dynamics simulations provide further insight by modeling the movement of atoms over time. For related heterocyclic systems, MD simulations are used to assess the stability of ligand-receptor complexes by calculating metrics like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). researchgate.netresearchgate.net
RMSD plots illustrate the structural stability of the molecule's conformation over the simulation time. researchgate.net A stable RMSD value suggests that the molecule has reached an equilibrium conformation.
RMSF profiles highlight the flexibility of different parts of the molecule, identifying regions with more or less dynamic movement. researchgate.net
These simulations are crucial for understanding how the molecule might adapt its shape to fit into an enzyme's active site or to adopt the necessary conformation for a chemical reaction.
Quantitative Structure-Activity Relationship (QSAR) Insights for Structural Modification
QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. This approach is valuable for predicting the properties of new derivatives and guiding synthetic efforts toward compounds with enhanced utility.
For cyclic carbamates, a key feature influencing their utility is metabolic stability. nih.gov The stability of the carbamate group is significantly influenced by the nature and degree of substitution on the ring. nih.gov Six-membered cyclic carbamates like this compound are generally more metabolically stable than their acyclic counterparts because they are less prone to ring-opening under physiological conditions. nih.gov QSAR can quantify how different substituents on the oxazinane ring impact this stability and, by extension, the compound's synthetic utility as a stable scaffold.
Formal QSAR studies on related compounds have identified key molecular descriptors that correlate with activity. For instance, in a study of additives for diesel fuel, the total dipole of the molecules was found to be the most important descriptor for predicting performance. researchgate.net Such models are validated statistically using metrics like the non-cross-validated coefficient (r²) and the leave-one-out cross-validated coefficient (q²). researchgate.net
In more advanced 3D-QSAR techniques like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis), the influence of steric, electrostatic, and hydrophobic fields is mapped. scielo.org.mx The resulting contour maps highlight specific regions around the molecular scaffold where modifications would likely enhance a desired property. For example, a map might indicate that adding a bulky, hydrophobic group at one position or an electronegative group at another would improve reactivity or binding affinity. scielo.org.mx These insights provide a rational basis for the structural modification of this compound to optimize its performance in various synthetic applications.
Table 2: QSAR Descriptors and Their Influence on Reactivity/Utility
| Structural Feature/Descriptor | Influence on Property | Example Application |
|---|---|---|
| Degree of Substitution | Affects metabolic stability; cyclic structures are more stable than acyclic ones. nih.gov | Designing stable precursors for drug synthesis. |
| Total Dipole Moment | Correlates with activity as a performance additive. researchgate.net | Predicting the effectiveness of related molecules in industrial applications. |
| Electrostatic/Hydrophobic Fields | Identifies favorable and unfavorable regions for substitution to improve activity. scielo.org.mx | Guiding the synthesis of new derivatives with enhanced synthetic utility or biological activity. |
Future Research Directions and Emerging Trends in 2 Oxo 1,3 Oxazinane 4 Carboxylic Acid Chemistry
Development of Highly Efficient and Sustainable Synthetic Routes
The development of environmentally benign and efficient synthetic methods is a paramount goal in modern organic chemistry. researchgate.netacademie-sciences.frnih.gov For 1,3-oxazine derivatives, this includes the use of green catalysts and solvents, as well as energy-efficient reaction conditions.
Recent advancements have demonstrated the synthesis of 1,3-oxazine derivatives in aqueous media using biodegradable catalysts like polyphosphoric acid or thiamine (B1217682) hydrochloride (VB1). researchgate.netacademie-sciences.fr These methods offer advantages such as simple work-up procedures, shorter reaction times, and high yields. researchgate.net Furthermore, solvent-free conditions, sometimes assisted by microwave irradiation, are being explored to create more sustainable processes. researchgate.netresearchgate.net The use of reusable magnetic nanocatalysts also represents a significant step towards eco-friendly synthesis. nih.gov
A particularly promising trend is the utilization of carbon dioxide (CO2) as a renewable C1 building block. researchgate.net This approach, often referred to as CO2 fixation, allows for the synthesis of cyclic carbamates, the core structure of 2-oxo-1,3-oxazinanes, from readily available starting materials like amino alcohols. researchgate.netrsc.org These reactions can be promoted by various catalytic systems and proceed under mild conditions, offering a greener alternative to traditional methods that often employ toxic reagents like phosgene (B1210022). researchgate.net
Table 1: Comparison of Catalysts in Green Synthesis of 1,3-Oxazine Derivatives
| Catalyst | Solvent | Key Advantages | Reference |
|---|---|---|---|
| Polyphosphoric acid | Water | Green catalyst, simple protocol, high yields | researchgate.net |
| Thiamine hydrochloride (VB1) | Water | Biodegradable, reusable, mild conditions | academie-sciences.fr |
| Perlite-SO3H nanoparticles | Solvent-free (Microwave) | Environmentally benign, short reaction times, high yields | researchgate.net |
| GO-Fe3O4–Ti(IV) (magnetic nanocatalyst) | Solvent-free | Reusable, thermally stable, high efficiency | nih.gov |
Exploration of Novel Reactivity and Rearrangement Pathways
While the fundamental reactivity of 1,3-oxazinanes is relatively well-understood, the exploration of novel transformations and rearrangement pathways remains an active area of research. Understanding these pathways can lead to the development of new synthetic strategies and the discovery of unexpected molecular architectures.
For instance, studies on related 1,2-oxazinane (B1295428) systems have revealed unusual dyotropic rearrangements, where two sigma bonds migrate simultaneously. researchgate.net While not directly involving 1,3-oxazinanes, these findings highlight the potential for complex intramolecular transformations within the broader oxazine (B8389632) family. Future research could focus on whether similar rearrangements can be induced in 2-oxo-1,3-oxazinane-4-carboxylic acid derivatives under specific conditions, potentially leading to novel scaffolds.
The cleavage and functionalization of the oxazinane ring are also of interest. For example, the C-O bond of bridged 1,2-oxazinanes can be cleaved by acid-catalyzed addition of alcohols. researchgate.net Investigating analogous ring-opening reactions of 2-oxo-1,3-oxazinane-4-carboxylic acid could provide access to functionalized acyclic amino acid precursors.
Integration into Flow Chemistry and Automated Synthesis Platforms
The translation of synthetic procedures from batch to continuous flow processing offers numerous advantages, including improved safety, scalability, and reproducibility. The integration of 2-oxo-1,3-oxazinane-4-carboxylic acid synthesis into flow chemistry platforms is an emerging trend that could significantly impact its industrial production.
Automated synthesis systems are particularly beneficial for the preparation of monomers required for polymer synthesis. chemrxiv.org A streamlined, two-step, scalable process for cyclic carbonate monomers that avoids hazardous reagents has been developed, which is a significant step towards automated synthesis. chemrxiv.org This approach could be adapted for the large-scale production of 2-oxo-1,3-oxazinane-4-carboxylic acid and its derivatives.
Furthermore, photoredox catalysis in flow has been successfully applied to the C-H functionalization of other nitrogen-containing heterocycles. mdpi.com This technique allows for the generation of highly reactive intermediates under mild conditions and could be a powerful tool for the late-stage functionalization of the 2-oxo-1,3-oxazinane-4-carboxylic acid scaffold in a continuous manufacturing setting. mdpi.com
Expanding the Scope of Asymmetric Transformations and Catalyst Design
The stereochemistry of 2-oxo-1,3-oxazinane-4-carboxylic acid is crucial for its biological activity. Consequently, the development of new asymmetric transformations and the design of highly efficient chiral catalysts are of utmost importance.
A significant advancement is the enantioselective synthesis of six-membered cyclic carbamates from unsaturated amines and carbon dioxide, facilitated by a bifunctional organocatalyst. nih.govnih.gov This method provides access to constrained 1,3-amino alcohols with high levels of enantioselection. nih.gov The design of catalysts that can stabilize carbamic acid intermediates is key to the success of these transformations. nih.govnih.gov
Another promising approach involves the asymmetric [4+2]-annulation of cyclic N-sulfimines with δ-hydroxy-α,β-unsaturated ketones, catalyzed by a cinchonidine-derived squaramide catalyst. researchgate.net This reaction yields enantioenriched polyheterotricyclic 1,3-oxazinane (B78680) derivatives in high yields and with excellent enantioselectivities. researchgate.net Chiral magnesium phosphate (B84403) catalysts have also been shown to be effective in the enantioselective one-pot synthesis of 1,3-oxazinanes via hemiaminal intermediates. nih.gov Future work will likely focus on developing even more versatile and selective catalysts for the asymmetric synthesis of a broader range of substituted 2-oxo-1,3-oxazinane-4-carboxylic acid analogs.
Table 2: Chiral Catalysts for Asymmetric Synthesis of 1,3-Oxazinane Derivatives
| Catalyst Type | Reaction | Key Features | Reference |
|---|---|---|---|
| Bifunctional organocatalyst | Enantioselective synthesis from unsaturated amines and CO2 | Stabilizes carbamic acid intermediate, high enantioselection | nih.govnih.gov |
| Cinchonidine-derived squaramide | Asymmetric [4+2]-annulation | Produces enantioenriched polyheterotricyclic derivatives | researchgate.net |
Applications in Supramolecular Chemistry and Materials Science
The rigid, cyclic structure and the presence of hydrogen bond donors and acceptors in 2-oxo-1,3-oxazinane-4-carboxylic acid make it an interesting building block for supramolecular chemistry and materials science.
One of the most direct applications in materials science is the use of cyclic carbamates in the synthesis of aliphatic polyurethanes through anionic ring-opening polymerization. acs.org This method allows for the creation of polyurethanes with novel structures and controlled molecular weights. acs.org The resulting polymers could have a wide range of applications, from biomedical devices to coatings and elastomers.
The ability of the 2-oxo-1,3-oxazinane-4-carboxylic acid moiety to participate in specific non-covalent interactions could also be exploited in the design of self-assembling systems, such as gels, liquid crystals, and other functional materials. Further research in this area could lead to the development of novel materials with tailored properties based on the supramolecular assembly of this versatile heterocyclic compound.
Q & A
Q. Basic
- Chiral HPLC : Employ columns with chiral stationary phases (e.g., amylose or cellulose derivatives) to separate enantiomers .
- X-ray crystallography : Use SHELXL for refinement to confirm absolute configuration. For example, SHELX-derived programs can resolve bond lengths and angles critical for stereochemical assignment .
- Optical rotation : Compare experimental values with literature data for enantiopure standards.
What advanced strategies address contradictions in spectroscopic data during structural characterization?
Advanced
Discrepancies in NMR or mass spectrometry (MS) data can arise from tautomerism or impurities. Mitigation strategies include:
- Multi-technique validation : Combine -NMR, -NMR, and high-resolution MS (HRMS) to cross-verify molecular ions and fragmentation patterns.
- Dynamic NMR experiments : Resolve tautomeric equilibria by analyzing temperature-dependent shifts .
- Computational modeling : Use DFT calculations to predict NMR chemical shifts and compare with experimental data .
How can reaction conditions be optimized to improve cyclization efficiency and yield?
Advanced
Optimization parameters for the cyclization step:
What methodologies predict the biological activity of this compound derivatives?
Q. Advanced
- Molecular docking : Screen derivatives against target proteins (e.g., enzymes or receptors) using AutoDock Vina. For example, oxazinane rings may mimic transition states in enzymatic hydrolysis .
- QSAR studies : Correlate substituent effects (e.g., electron-withdrawing groups at C4) with antimicrobial activity using partial least squares (PLS) regression .
- In vitro assays : Prioritize derivatives with low IC₅₀ values in cytotoxicity screens against cancer cell lines (e.g., MCF-7 or HeLa) .
How should researchers resolve discrepancies in reported biological activities of structurally similar oxazinane derivatives?
Advanced
Contradictions may arise from assay variability or stereochemical impurities. Solutions include:
- Standardized protocols : Adopt CLSI guidelines for antimicrobial testing to ensure reproducibility .
- Enantiomeric purity verification : Re-test compounds with confirmed stereochemistry using chiral HPLC.
- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., logP vs. bioavailability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
